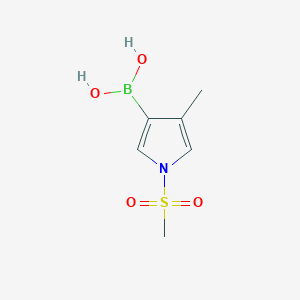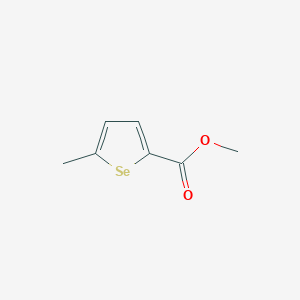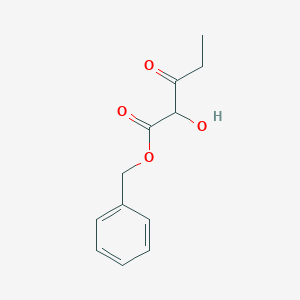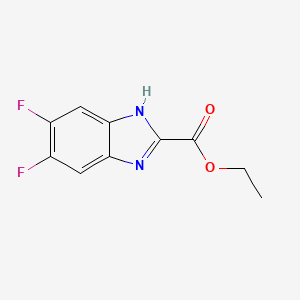![molecular formula C12H12O3 B13690735 2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13690735.png)
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound with the molecular formula C12H12O3. It is a derivative of benzo[d][1,3]dioxin, featuring a vinyl group and two methyl groups. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method is the CuI and NaHCO3-mediated reaction in acetonitrile at room temperature . This method allows for the direct synthesis of the compound with good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and catalyst-free conditions are often employed to ensure efficient and environmentally friendly production .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes and receptors. The vinyl group and the dioxin ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular pathways depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but lacks the vinyl group, leading to different chemical properties and applications.
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: This derivative features a hydroxyl group, which significantly alters its reactivity and biological activity.
Uniqueness
2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its vinyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
6-ethenyl-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H12O3/c1-4-8-5-6-10-9(7-8)11(13)15-12(2,3)14-10/h4-7H,1H2,2-3H3 |
InChI-Schlüssel |
LGAOUGXXDLQHAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=C(C=C(C=C2)C=C)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


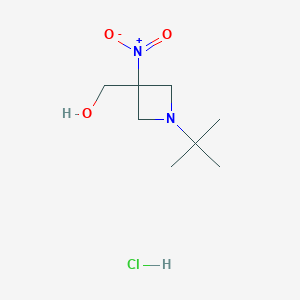
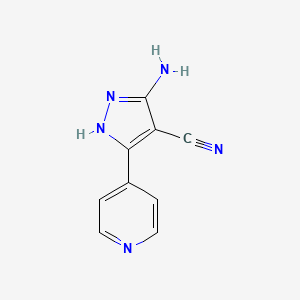


![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)



